3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid (CAS 733790-56-2) is a synthetic benzofuran-2-carboxylic acid derivative bearing a 4-chlorophenylsulfanylmethyl substituent at the 3-position of the benzofuran core. Its molecular formula is C16H11ClO3S with a molecular weight of 318.8 g/mol.

Molecular Formula C16H11ClO3S
Molecular Weight 318.77
CAS No. 733790-56-2
Cat. No. B2904927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid
CAS733790-56-2
Molecular FormulaC16H11ClO3S
Molecular Weight318.77
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H11ClO3S/c17-10-5-7-11(8-6-10)21-9-13-12-3-1-2-4-14(12)20-15(13)16(18)19/h1-8H,9H2,(H,18,19)
InChIKeyNQQYYBKMORLLBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid (CAS 733790-56-2): Procurement-Relevant Structural and Physicochemical Profile


3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid (CAS 733790-56-2) is a synthetic benzofuran-2-carboxylic acid derivative bearing a 4-chlorophenylsulfanylmethyl substituent at the 3-position of the benzofuran core [1]. Its molecular formula is C16H11ClO3S with a molecular weight of 318.8 g/mol [1]. The compound is commercially available as a research chemical (typical purity ≥95%) through vendors including Santa Cruz Biotechnology (catalog sc-345596) and Leyan (catalog 2040204) . It belongs to the broader class of 3-substituted benzofuran-2-carboxylic acids, a scaffold with established relevance in kinase inhibition and ischemic cell death pathways [2]. The compound is designated for research use only and is not intended for diagnostic or therapeutic applications .

Why In-Class Benzofuran-2-Carboxylic Acid Analogs Cannot Substitute for CAS 733790-56-2: Structural Determinants of Differentiation


The 3-(4-chlorophenylsulfanylmethyl) substitution pattern confers distinct physicochemical properties that cannot be replicated by the unsubstituted benzofuran-2-carboxylic acid scaffold or by regioisomeric analogs. The introduction of the 4-chlorophenylsulfanylmethyl group at the 3-position increases the computed XLogP3 from 2.4 (unsubstituted parent, CAS 496-41-3) to 4.8, representing a 100% increase in predicted lipophilicity [1][2]. Similarly, the topological polar surface area (TPSA) expands from 50.4 Ų to 75.7 Ų, and the rotatable bond count increases from 1 to 4 [1][2]. These alterations have material consequences for membrane permeability, solubility, and protein-binding behavior. Furthermore, the para-chloro regioisomer (CAS 733790-56-2) carries a GHS H302 acute oral toxicity hazard not present in the ortho-chloro regioisomer (CAS 1039967-31-1), demonstrating that even subtle positional changes in the chlorine substituent produce distinct safety profiles [1][3]. Simple substitution with an unfunctionalized benzofuran-2-carboxylic acid or a differently substituted analog therefore changes both the experimental handling requirements and the predicted drug-likeness parameters critical for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid (CAS 733790-56-2) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. Unsubstituted Benzofuran-2-Carboxylic Acid Scaffold

The target compound exhibits a computed XLogP3 value of 4.8, compared to 2.4 for the unsubstituted benzofuran-2-carboxylic acid scaffold (CAS 496-41-3), representing a 2.4 log unit (100%) increase in predicted lipophilicity [1][2]. This difference exceeds the typical threshold considered meaningful for altering membrane permeability and distribution behavior in biological systems. The ortho-chloro regioisomer (CAS 1039967-31-1) shares an identical XLogP3 of 4.8, reflecting similar overall lipophilicity but not differentiating para from ortho substitution, which must be resolved by the safety and complexity evidence below [3].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count as Oral Bioavailability Determinants

The target compound has a TPSA of 75.7 Ų and 4 hydrogen bond acceptors, compared to 50.4 Ų and 3 hydrogen bond acceptors for unsubstituted benzofuran-2-carboxylic acid (CAS 496-41-3) [1][2]. Both compounds remain within the Veber oral bioavailability thresholds (TPSA < 140 Ų, H-bond acceptors ≤ 10), but the 50% larger TPSA of the target compound predicts meaningfully different passive membrane diffusion rates and intestinal absorption kinetics [1][2]. The ortho-chloro regioisomer shares identical TPSA (75.7 Ų) and hydrogen bond acceptor count (4) [3].

Drug-likeness Oral bioavailability Veber rules

GHS Acute Oral Toxicity Hazard: Para-Chloro vs. Ortho-Chloro Regioisomer Differentiation

The target para-chloro compound carries a GHS H302 hazard statement (Harmful if swallowed, acute oral toxicity) with 100% notification prevalence, as reported to the ECHA C&L Inventory [1]. In contrast, the ortho-chloro regioisomer (CAS 1039967-31-1) does not carry an H302 classification; its GHS profile is limited to H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [2]. The unsubstituted benzofuran-2-carboxylic acid parent also lacks H302 classification [3]. This para-specific acute oral toxicity hazard represents a regioisomer-specific safety liability that must be accounted for in procurement, storage, and experimental handling protocols.

Safety profile Regioisomer differentiation Procurement handling

Rotatable Bond Count and Molecular Flexibility vs. Rigid Parent Scaffold

The target compound possesses 4 rotatable bonds, compared to only 1 rotatable bond for unsubstituted benzofuran-2-carboxylic acid (CAS 496-41-3) [1][2]. This 4-fold increase in conformational自由度 arises from the 4-chlorophenylsulfanylmethyl substituent at the 3-position and confers substantially greater molecular flexibility. The ortho-chloro regioisomer (CAS 1039967-31-1) has an identical rotatable bond count of 4 [3]. In fragment-based and structure-activity relationship (SAR) contexts, rotational自由度 directly impacts the entropic penalty upon target binding and may alter binding mode preferences not predicted by 2D similarity alone.

Molecular flexibility Conformational entropy Target binding

Pim-1 Kinase Inhibitory Activity: Class-Level Scaffold Evidence with Quantitative Baseline

While direct Pim-1 inhibitory data for the target compound are not available in the published literature, the benzofuran-2-carboxylic acid scaffold has been validated as a fragment hit for Pim-1 kinase inhibition. The unsubstituted parent compound (CAS 496-41-3) exhibits an IC50 of 119 µM against human Pim-1 in enzyme assays [1]. Structure-guided optimization of benzofuran-2-carboxylic acid derivatives has yielded potent Pim-1 inhibitors with nanomolar potency, with X-ray crystallography confirming that the carboxylic acid moiety engages in critical salt-bridge and hydrogen bond interactions within the Pim-1 ATP-binding pocket [2][3]. The 3-position substituent in the target compound (4-chlorophenylsulfanylmethyl) projects into a region of the binding pocket that tolerates diverse substituents, and the increased lipophilicity (XLogP3 = 4.8 vs. 2.4) and molecular complexity suggest potential for enhanced binding affinity compared to the unsubstituted fragment, though this remains unvalidated by direct assay.

Kinase inhibition Pim-1 Fragment-based drug discovery

Optimal Research Application Scenarios for 3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid (CAS 733790-56-2) Based on Differentiated Evidence


Fragment-Based and Structure-Guided Pim-1 Kinase Inhibitor Optimization

The benzofuran-2-carboxylic acid scaffold is a crystallographically validated Pim-1 kinase inhibitor fragment (parent IC50 = 119 µM) with a structurally characterized binding mode involving critical salt-bridge interactions between the carboxylic acid moiety and the kinase active site [1][2]. The target compound extends this scaffold with a 3-(4-chlorophenylsulfanylmethyl) substituent that introduces increased lipophilicity (XLogP3 = 4.8) and conformational flexibility (4 rotatable bonds vs. 1 for the parent), features that SAR studies suggest can be productively exploited for potency optimization through vector-based elaboration [2][3]. This compound is best deployed as a late-stage diversification intermediate or as a structurally distinct comparator in Pim-1/Pim-2/Pim-3 selectivity profiling panels, where its uncharacterized binding profile offers an opportunity for novel intellectual property generation.

Regioisomer-Specific Chemical Biology Tool in Chlorophenyl Sulfanyl Structure-Activity Studies

The para-chloro regioisomer (CAS 733790-56-2) is distinguished from the ortho-chloro analog (CAS 1039967-31-1) by a differential GHS safety profile—specifically, the presence of H302 acute oral toxicity in the para compound versus its absence in the ortho compound [1][2]. This regioisomer-specific toxicity suggests distinct off-target interaction profiles or metabolic liabilities that make the matched pair (para vs. ortho) a valuable tool for studying chlorine positional effects on target engagement, cytotoxicity, and ADME properties. Researchers conducting systematic halogen-scanning SAR campaigns should procure both regioisomers as a matched pair to deconvolute electronic versus steric contributions of chlorine substitution.

Physicochemical Property Benchmarking for Membrane Permeability and Oral Bioavailability Prediction Models

With a computed TPSA of 75.7 Ų—50% larger than the unsubstituted benzofuran-2-carboxylic acid scaffold (50.4 Ų)—and an XLogP3 of 4.8 (vs. 2.4 for the parent), this compound occupies a distinct region of physicochemical property space that makes it valuable for testing and calibrating in silico membrane permeability prediction algorithms (e.g., PAMPA, Caco-2 models) [1][2]. Its 4 hydrogen bond acceptors and 1 hydrogen bond donor, combined with intermediate lipophilicity, position it near decision boundaries in common drug-likeness filters (e.g., Lipinski, Veber), making it a useful probe compound for evaluating the predictive accuracy of computational ADME tools in benzofuran-containing chemical space.

Ischemic Cell Death Inhibitor Lead Diversification

Published SAR studies on 3-substituted benzofuran-2-carboxylic esters demonstrate that introduction of a sulfur atom at the 3-position substituent markedly improves ischemic cell death inhibitory potency in H9c2 cardiomyocytes and rat primary cardiac myocytes under oxygen-glucose deprivation conditions [1]. The most potent compounds in this series (e.g., compound 10, EC50 = 0.532 µM; compound 18, EC50 = 0.557 µM) feature sulfur-containing 3-position substituents structurally related to the 4-chlorophenylsulfanylmethyl group present in the target compound [1]. Although the target compound itself has not been evaluated in this assay (it is the carboxylic acid rather than an ester), it represents a key synthetic intermediate for generating ester and amide derivatives for evaluation in ischemic cell death models, where the free carboxylic acid serves as a versatile handle for parallel library synthesis.

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